molecular formula C3H6O3 B1198297 L-glyceraldehyde CAS No. 497-09-6

L-glyceraldehyde

Cat. No.: B1198297
CAS No.: 497-09-6
M. Wt: 90.08 g/mol
InChI Key: MNQZXJOMYWMBOU-GSVOUGTGSA-N
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Description

L-Glyceraldehyde is a simple monosaccharide, specifically an aldose, with the chemical formula C₃H₆O₃. It is the simplest form of an aldose sugar and is a key intermediate in various metabolic pathways. This compound is a triose, meaning it contains three carbon atoms, and it has one chiral center, making it optically active. This compound is crucial in the study of stereochemistry and carbohydrate metabolism.

Mechanism of Action

Target of Action

L-Glyceraldehyde, a 3-carbon monosaccharide, primarily targets NAD(H)-dependent reactions . It is known to inhibit glycolysis, a metabolic pathway that is crucial for the energy production in cells .

Mode of Action

This compound interacts with its targets by inducing significant changes in the metabolic profile of cells . It promotes oxidative stress and hinders nucleotide biosynthesis . This compound is a potent inhibitor of glycolysis due to its proposed targeting of NAD(H)-dependent reactions .

Biochemical Pathways

This compound affects the glycolytic pathway and nucleotide biosynthesis . It disrupts the flow of carbon through glycolytic intermediates, leading to a significant inhibition of glycolysis . Furthermore, it significantly inhibits nucleotide biosynthesis in cells .

Pharmacokinetics

It is known that the compound’s effects on metabolic profiles and nucleotide biosynthesis can be partially relieved with the co-application of the antioxidant n-acetyl-cysteine . This suggests that the bioavailability and efficacy of this compound may be influenced by other compounds present in the system.

Result of Action

The action of this compound results in growth inhibition and apoptosis in cells . It induces a redox crisis in cells, disrupting the fragile homeostatic environment inherent to the cells . This leads to significant changes in the metabolic profile of cells and promotes cell death .

Action Environment

The action of this compound is influenced by the cellular environment. The presence of antioxidants like N-acetyl-cysteine can partially relieve the metabolic inhibition caused by this compound . This suggests that the compound’s action, efficacy, and stability can be influenced by environmental factors such as the presence of other compounds in the system.

Biochemical Analysis

Biochemical Properties

L-Glyceraldehyde is involved in several biochemical reactions, primarily as an intermediate in glycolysis and gluconeogenesis. It interacts with enzymes such as glyceraldehyde-3-phosphate dehydrogenase, which catalyzes the conversion of glyceraldehyde-3-phosphate to 1,3-bisphosphoglycerate . This interaction is essential for the continuation of the glycolytic pathway, which is vital for cellular energy production.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It plays a role in the regulation of glycolysis, affecting the levels of ATP and other metabolites within the cell. Additionally, this compound can impact cell signaling pathways by modulating the activity of key enzymes and proteins involved in these pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific enzymes and proteins. For example, it binds to glyceraldehyde-3-phosphate dehydrogenase, facilitating the enzyme’s catalytic activity. This binding interaction is crucial for the proper functioning of the glycolytic pathway. Additionally, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under controlled conditions, but it can degrade over time, leading to changes in its biochemical properties and effects on cellular function. Long-term studies have shown that this compound can have sustained effects on cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, this compound can enhance cellular metabolism and energy production. At high doses, it can have toxic effects, leading to cellular damage and impaired function. Threshold effects have been observed, where the impact of this compound becomes more pronounced at higher concentrations .

Metabolic Pathways

This compound is involved in several metabolic pathways, including glycolysis and gluconeogenesis. It interacts with enzymes such as glyceraldehyde-3-phosphate dehydrogenase and aldolase, which are essential for the conversion of glucose to pyruvate and the synthesis of glucose from non-carbohydrate precursors. These interactions are crucial for maintaining metabolic flux and regulating metabolite levels within the cell .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of this compound across cellular membranes, ensuring its proper localization and accumulation within specific compartments. The distribution of this compound can influence its activity and function within the cell .

Subcellular Localization

This compound is localized within specific subcellular compartments, such as the cytoplasm and mitochondria. Its activity and function can be influenced by its localization, as well as by post-translational modifications and targeting signals that direct it to specific organelles. These factors play a crucial role in regulating the biochemical properties and effects of this compound within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions: L-Glyceraldehyde can be synthesized through the mild oxidation of glycerol. This process typically involves the use of hydrogen peroxide as the oxidizing agent and a ferrous salt as a catalyst . Another method involves the oxidative cleavage of L-sorbose, which yields this compound in high yield .

Industrial Production Methods: Industrial production of this compound often involves the oxidation of glycerol using hydrogen peroxide and a ferrous salt catalyst. This method is preferred due to its simplicity and efficiency .

Chemical Reactions Analysis

Types of Reactions: L-Glyceraldehyde undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific stereochemistry, which makes it a valuable standard in stereochemical studies. Its ability to inhibit glycolysis and induce oxidative stress also sets it apart from other similar compounds .

Properties

IUPAC Name

(2S)-2,3-dihydroxypropanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6O3/c4-1-3(6)2-5/h1,3,5-6H,2H2/t3-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNQZXJOMYWMBOU-GSVOUGTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H](C=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

90.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

497-09-6
Record name (-)-Glyceraldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=497-09-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glyceraldehyde, L-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000497096
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-(-)-glyceraldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.125
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name GLYCERALDEHYDE, L-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GI7U82BL5A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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